molecular formula C11H14N2O B13754388 (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile CAS No. 572923-29-6

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile

Cat. No.: B13754388
CAS No.: 572923-29-6
M. Wt: 190.24 g/mol
InChI Key: UKEFCRCYBODISD-JTQLQIEISA-N
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Description

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. It is characterized by the presence of a benzonitrile group attached to a propylamino chain with a hydroxymethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a propylamino compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and amino groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Hydroxymethyl-propylamino)benzonitrile: The enantiomer of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile, with similar but distinct properties.

    4-(1-Hydroxymethyl-propylamino)benzonitrile: The racemic mixture of both enantiomers.

    4-(1-Hydroxymethyl-ethylamino)benzonitrile: A structurally similar compound with an ethyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

572923-29-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-[[(2S)-1-hydroxybutan-2-yl]amino]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-2-10(8-14)13-11-5-3-9(7-12)4-6-11/h3-6,10,13-14H,2,8H2,1H3/t10-/m0/s1

InChI Key

UKEFCRCYBODISD-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CO)NC1=CC=C(C=C1)C#N

Canonical SMILES

CCC(CO)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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